N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine
Description
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl group at position 6, and a cyclohexylamine moiety at position 2. This compound belongs to a class of molecules studied for their structural diversity and pharmacological relevance, particularly in immunomodulation and antimicrobial applications .
Pyrimidine derivatives are known for their planar aromatic core, which facilitates π-π stacking interactions, and their substituents often dictate solubility, bioavailability, and target specificity. The nitro group in this compound may enhance electron-withdrawing effects, influencing reactivity and binding affinity, while the ethylpiperazine substituent could improve solubility and membrane permeability compared to bulkier or less polar analogs .
Properties
IUPAC Name |
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-3-21-9-11-22(12-10-21)17-18-13(2)15(23(24)25)16(20-17)19-14-7-5-4-6-8-14/h14H,3-12H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZKXMBDKICJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the nitropyrimidine core, followed by the introduction of the cyclohexyl and ethylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
- The target compound uniquely combines a nitro group (electron-withdrawing) and a 4-ethylpiperazine group (flexible, polar), distinguishing it from analogs with phenyl or simpler alkyl substitutions.
- Compounds in and feature aromatic aminomethyl groups at position 5, which participate in hydrogen bonding and π-π interactions, unlike the nitro group in the target compound.
- The cyclohexylamine group at position 4 in the target compound may enhance steric bulk and lipophilicity compared to the fluorophenyl or butyl groups in analogs .
Conformational and Crystallographic Differences
Table 2: Dihedral Angles and Hydrogen Bonding Patterns
Key Observations :
- In , the ethoxy group participates in C–H⋯O hydrogen bonds, whereas the target compound’s nitro group may favor stronger dipole interactions or act as a hydrogen bond acceptor.
- Analogs with aminomethyl groups exhibit intramolecular hydrogen bonds (e.g., N–H⋯N), which stabilize specific conformations. The absence of such groups in the target compound may lead to distinct packing modes .
Table 3: Molecular Weight and Bioactivity
Key Observations :
- The target compound’s higher molecular weight (~391.5 vs. ~235.3 in ) may impact pharmacokinetics, requiring optimization for drug-likeness.
- Analogs with chlorophenyl or methoxyphenyl groups exhibit antimicrobial activity , suggesting that the target compound’s nitro and ethylpiperazine groups could be explored for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
